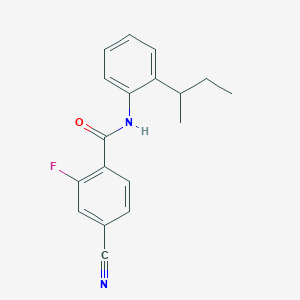![molecular formula C22H21BrN2O3 B250773 4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B250773.png)
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, 4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide reduces the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide is its specificity for NF-κB inhibition, which reduces the potential for off-target effects. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in in vivo studies. Additionally, the lack of clinical trials in humans limits its potential therapeutic applications.
Direcciones Futuras
Future research on 4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide could focus on improving its pharmacokinetic properties and developing more effective formulations for in vivo studies. Additionally, further studies could investigate its potential therapeutic applications in other diseases such as autoimmune disorders and viral infections. Finally, the development of more potent and selective NF-κB inhibitors could provide new opportunities for the treatment of inflammatory and cancerous diseases.
Métodos De Síntesis
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide is synthesized through a multi-step process involving the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction with N-morpholinophenylamine and bromine. The final product is obtained through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in pre-clinical studies.
Propiedades
Fórmula molecular |
C22H21BrN2O3 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
4-bromo-3-methoxy-N-(2-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H21BrN2O3/c1-27-21-17(14-15-6-2-3-7-16(15)20(21)23)22(26)24-18-8-4-5-9-19(18)25-10-12-28-13-11-25/h2-9,14H,10-13H2,1H3,(H,24,26) |
Clave InChI |
GNMMZMGKFRNXFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCOCC4)Br |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCOCC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B250692.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(4-isopropoxybenzoyl)thiourea](/img/structure/B250695.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B250697.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![3-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250699.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)